methyl 6-amino-4-(4-bromophenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate
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Overview
Description
Methyl 6-amino-4-(4-bromophenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a bromophenyl group, and various functional groups such as amino, cyano, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-4-(4-bromophenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound.
Functional Group Modifications: The amino, cyano, and ester groups are introduced through various functional group transformations, such as nucleophilic substitution, cyanation, and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-4-(4-bromophenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups, such as reducing the cyano group to an amine.
Substitution: The bromophenyl group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or organometallic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 6-amino-4-(4-bromophenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Material Science: Its unique properties can be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of methyl 6-amino-4-(4-bromophenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity. The presence of functional groups such as the amino and cyano groups allows it to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate
- Methyl 6-amino-4-(4-fluorophenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate
Uniqueness
Methyl 6-amino-4-(4-bromophenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions compared to similar compounds with different halogen substituents. The bromine atom can participate in halogen bonding and other interactions that may enhance the compound’s properties in specific applications.
Properties
Molecular Formula |
C17H15BrN2O5 |
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Molecular Weight |
407.2 g/mol |
IUPAC Name |
methyl 6-amino-4-(4-bromophenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C17H15BrN2O5/c1-23-13(21)7-12-15(17(22)24-2)14(11(8-19)16(20)25-12)9-3-5-10(18)6-4-9/h3-6,14H,7,20H2,1-2H3 |
InChI Key |
PXZGNGVADZIYNL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Br)C(=O)OC |
Origin of Product |
United States |
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